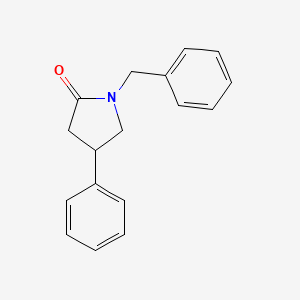

1-Benzyl-4-phenylpyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

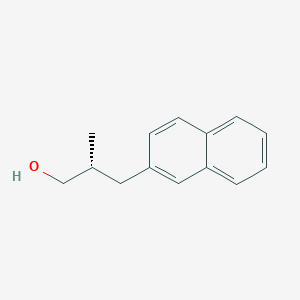

1-Benzyl-4-phenylpyrrolidin-2-one is a chemical compound with the molecular formula C17H17NO . It is a derivative of 4-phenylpyrrolidin-2-one , which is a five-membered nitrogen heterocycle . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-phenylpyrrolidin-2-one is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrrolidine ring contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving 1-Benzyl-4-phenylpyrrolidin-2-one are not detailed in the retrieved papers, the pyrrolidine ring structure is known to be versatile in chemical reactions . It can be constructed from different cyclic or acyclic precursors, or functionalized if the pyrrolidine ring is preformed .Physical And Chemical Properties Analysis

1-Benzyl-4-phenylpyrrolidin-2-one is a solid compound . It has a molecular weight of 251.32 . The compound’s other physical and chemical properties are not detailed in the retrieved papers.科学的研究の応用

Enzymatic Synthesis and Derivative Formation

1-Benzyl-4-phenylpyrrolidin-2-one and its derivatives have been synthesized through dynamic kinetic resolution catalyzed by ω-transaminases, leading to enantiomerically enriched products. This process is significant for accessing 4-arylpyrrolidin-2-ones, which are cyclic analogues of γ-aminobutyric acid (GABA) derivatives (Koszelewski et al., 2009).

Pharmaceutical Development

Compounds incorporating 1-benzyl-4-phenylpyrrolidin-2-one structure, such as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), have been developed as potent poly(ADP-ribose) polymerase (PARP) inhibitors. These have demonstrated efficacy in cancer treatment models and possess high oral bioavailability, crossing the blood-brain barrier and distributing into tumor tissue (Penning et al., 2010).

Catalysis and Chemical Transformations

The catalytic arylation of N-phenylpyrrolidine, a related compound, has been achieved without a directing group, indicating potential for diverse chemical transformations involving 1-benzyl-4-phenylpyrrolidin-2-one and its analogues (Sezen & Sames, 2005).

Polymer Synthesis

1-Benzyl-4-phenylpyrrolidin-2-one derivatives have been utilized in the synthesis of isotactic polymers via free radical polymerization. These polymers exhibit unique properties like high glass transition temperatures and varied microstructures (Neuhaus & Ritter, 2015).

Medicinal Chemistry

In the realm of medicinal chemistry, 1-Benzyl-4-phenylpyrrolidin-2-one has been employed as a key chiral building block in synthesizing biologically active compounds. Efficient and practical synthesis methods have been developed to produce these compounds on a large scale (Ohigashi et al., 2010).

Safety And Hazards

特性

IUPAC Name |

1-benzyl-4-phenylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-17-11-16(15-9-5-2-6-10-15)13-18(17)12-14-7-3-1-4-8-14/h1-10,16H,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEMTKKZJUCLTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-phenylpyrrolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride](/img/structure/B2378813.png)

![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)

![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2378815.png)

![N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B2378817.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2378824.png)

![N~4~-(3-chlorobenzyl)-1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2378825.png)

![3-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide](/img/structure/B2378827.png)

![(E)-ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378828.png)

![5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2378833.png)